

# Commercial Sources and Applications of High-Purity Niacin-d4: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Niacin-d4

Cat. No.: B028198

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This technical guide provides an in-depth overview of the commercial availability of high-purity **Niacin-d4** (Nicotinic acid-d4), its applications in quantitative analysis, and detailed experimental protocols. **Niacin-d4** serves as an invaluable tool, primarily as an internal standard, in mass spectrometry-based bioanalytical methods for pharmacokinetics, metabolic studies, and clinical diagnostics.<sup>[1][2]</sup> Its deuterated structure ensures co-elution with the endogenous analyte, niacin, while allowing for mass-based differentiation, leading to highly accurate and precise quantification.

## Commercial Availability of High-Purity Niacin-d4

A number of reputable chemical suppliers offer high-purity **Niacin-d4** for research and development purposes. The products are typically available as a powder and are accompanied by a Certificate of Analysis (CoA) detailing the chemical purity and isotopic enrichment. Below is a summary of offerings from prominent vendors.

Supplier	Product Name	CAS Number	Chemical Purity	Isotopic Purity (atom % D)	Available Quantities
Sigma-Aldrich	Nicotinic acid-(ring-d4)	66148-15-0	≥98% (CP)	≥98 atom % D	500 mg
MedchemExpress	Niacin-d4	66148-15-0	99.15%	Not Specified	1 mg, 5 mg, 10 mg
Clearsynth	Nicotinic Acid-d4	66148-15-0	≥99% (HPLC)	Not Specified	5 mg, 10 mg, 25 mg, 50 mg, 100 mg, 250 mg
Cayman Chemical	Nicotinamide-d4	347841-88-7	≥99% deuterated forms (d1-d4)	Not Specified	Not Specified
Cambridge Isotope Laboratories, Inc.	Nicotinic acid (D4, 98%)	66148-15-0	98%	98%	1 g
Simson Pharma Limited	Niacin-d4 (Nicotinic Acid-d4)	66148-15-0	Not Specified	Not Specified	Not Specified
TargetMol	Vitamin B3-d4	Not Specified	Not Specified	Not Specified	Not Specified
Immunomart	Niacin-d4	66148-15-0	99.15%	Not Specified	1 mg, 5 mg, 10 mg
MedKoo	d4-nicotinic acid	66148-15-0	>98%	Not Specified	1 mg, Bulk Inquiry

## Experimental Protocols for Quantitative Analysis

**Niacin-d4** is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS)

methods to accurately quantify niacin in various biological matrices.<sup>[2][3]</sup>

## Protocol 1: LC-MS/MS Quantification of Niacin in Human Plasma

This protocol is adapted from methodologies described for the bioanalysis of niacin in human plasma.<sup>[4][5]</sup>

### 1. Materials and Reagents:

- Niacin and **Niacin-d4** reference standards
- HPLC-grade methanol, acetonitrile, and water
- Formic acid
- Human plasma (drug-free)
- Solid-phase extraction (SPE) cartridges (e.g., strong cation exchange) or protein precipitation reagents (e.g., trichloroacetic acid or acetonitrile)

### 2. Preparation of Standards and Quality Control (QC) Samples:

- Prepare stock solutions of niacin and **Niacin-d4** (internal standard, IS) in methanol at a concentration of 1 mg/mL.
- Prepare working standard solutions of niacin by serial dilution of the stock solution with a methanol/water mixture.
- Prepare a working IS solution of **Niacin-d4** at a suitable concentration (e.g., 100 ng/mL).
- Prepare calibration curve standards and QC samples by spiking appropriate amounts of the niacin working solutions into drug-free human plasma.

### 3. Sample Preparation (Protein Precipitation Method):

- To 100 µL of plasma sample (calibrant, QC, or unknown), add 20 µL of the **Niacin-d4** working IS solution.

- Vortex briefly.
- Add 300  $\mu\text{L}$  of cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100  $\mu\text{L}$  of the mobile phase.

#### 4. LC-MS/MS Conditions:

- LC System: Agilent 1100 series or equivalent
- Column: Zorbax 300SB-C8, 250 mm  $\times$  4.6 mm, 5  $\mu\text{m}$
- Mobile Phase: Methanol:2 mM ammonium acetate (3:97, v/v)
- Flow Rate: 1 mL/min (with a 1:1 split)
- Injection Volume: 40  $\mu\text{L}$
- MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
- MRM Transitions:
  - Niacin: m/z 124.1  $\rightarrow$  80.1
  - **Niacin-d4**: m/z 128.1  $\rightarrow$  84.1

#### 5. Data Analysis:

- Quantify niacin concentrations in unknown samples by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibrants.

## Protocol 2: GC-MS Quantification of Niacin in Food Supplements

This protocol outlines a direct GC-MS method for the analysis of niacin without derivatization.

### 1. Materials and Reagents:

- Niacin and **Niacin-d4** reference standards
- Ethanol
- Food supplement samples

### 2. Preparation of Standards:

- Prepare stock solutions of niacin and **Niacin-d4** in ethanol.
- Prepare working standard solutions by serial dilution.

### 3. Sample Preparation:

- Accurately weigh and grind the food supplement tablets.
- Transfer a portion equivalent to 100 mg of niacin into a 100 mL volumetric flask.
- Add 75 mL of ethanol and sonicate for 30 minutes.
- Allow to cool and dilute to the final volume with ethanol.
- Filter the solution to obtain a stock solution.
- Spike a known amount of **Niacin-d4** internal standard into an aliquot of the sample solution.

### 4. GC-MS Conditions:

- GC System: Agilent 7890B or equivalent
- Column: HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm, 0.25  $\mu$ m

- Carrier Gas: Helium
- Inlet Temperature: 250°C
- Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 20°C/min, hold for 5 minutes.
- MS System: Single quadrupole mass spectrometer with electron ionization (EI) at 70 eV.
- Mode: Selected Ion Monitoring (SIM)
  - Niacin ions: m/z 123, 106, 78
  - **Niacin-d4** ions: m/z 127, 109, 82

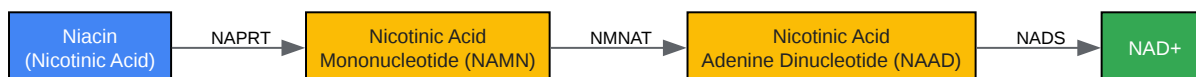
#### 5. Data Analysis:

- Quantify niacin by comparing the peak area ratio of the analyte to the internal standard in the sample to a calibration curve generated from standards.

## Signaling Pathways and Experimental Workflows

### Niacin Metabolism and NAD<sup>+</sup> Synthesis

Niacin is a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD<sup>+</sup>), a critical coenzyme in cellular metabolism.<sup>[4][6]</sup> The Preiss-Handler pathway describes the conversion of nicotinic acid to NAD<sup>+</sup>.

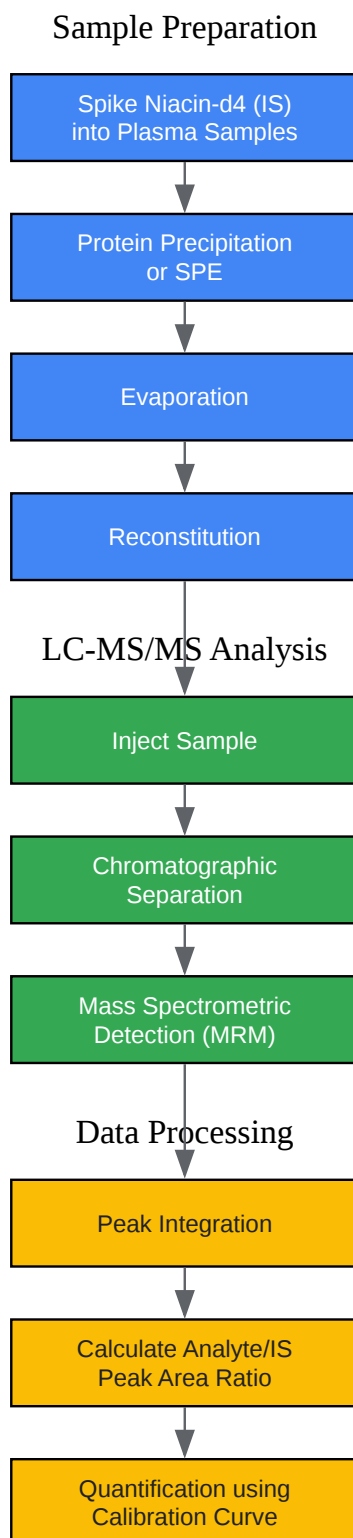


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Caption: The Preiss-Handler pathway for NAD<sup>+</sup> synthesis from niacin.

## Experimental Workflow for Bioanalytical Method Validation

The use of a deuterated internal standard like **Niacin-d4** is a cornerstone of robust bioanalytical method validation. The following diagram illustrates a typical workflow.



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Caption: A typical workflow for quantitative bioanalysis using **Niacin-d4**.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)